Fmoc-Leu-OPfp

Catalog No.
S733123
CAS No.
86060-88-0
M.F
C27H22F5NO4
M. Wt
519.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Leu-OPfp

CAS Number

86060-88-0

Product Name

Fmoc-Leu-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Molecular Formula

C27H22F5NO4

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1

InChI Key

NTQJCLLWLHKJLU-IBGZPJMESA-N

SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Leu-OPfp;86060-88-0;Fmoc-L-leucinepentafluorophenylester;N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-LeucinePentafluorphenylEster;47468_ALDRICH;SCHEMBL5706460;47468_FLUKA;MolPort-003-934-124;CF-815;ZINC71788070;AKOS015853399;AKOS015902455;AK-81201;SC-24264;KB-302485;TR-026835;FT-0629880;ST24047283;I14-19897;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucinate;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-leucinepentafluorophenylester

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-Leu-OPfp, also known as N-alpha-(9-Fluorenylmethoxycarbonyl)-L-leucine pentafluorophenyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a powerful technique for efficiently creating peptides, which are chains of amino acids. These chains play crucial roles in various biological processes and have numerous applications in drug discovery and development [].

Function of Fmoc-Leu-OPfp in SPPS

Fmoc-Leu-OPfp possesses two important functional groups:

  • Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of the leucine residue. This prevents unwanted reactions during peptide chain elongation [].
  • Pentafluorophenyl (OPfp) activating group: The OPfp group activates the carboxylic acid of the leucine residue, making it more susceptible to nucleophilic attack by the free amine of the incoming amino acid. This facilitates the formation of the peptide bond [].

In summary, Fmoc-Leu-OPfp acts as a protected amino acid building block, readily incorporated into the growing peptide chain during SPPS.

Advantages of Fmoc-Leu-OPfp

  • Efficient coupling: OPfp is a highly reactive activating group, promoting efficient peptide bond formation [].
  • Orthogonal protecting groups: Fmoc is compatible with other commonly used protecting groups in SPPS, allowing for selective deprotection and chain assembly strategies.
  • Stability: Fmoc-Leu-OPfp is stable under acidic conditions used for cleavage from the resin support in SPPS [].

Fmoc-Leu-OPfp, or Fmoc-L-Leucine 9-fluorenylmethyloxycarbonyl phenylphosphonate, is a derivative of the amino acid leucine. It is characterized by the presence of a 9-fluorenylmethyloxycarbonyl protecting group and a phenylphosphonate moiety. This compound is primarily utilized in peptide synthesis due to its ability to facilitate the formation of peptide bonds while protecting the amino group of leucine. The molecular formula for Fmoc-Leu-OPfp is C28H31NO5, and it has a molecular weight of approximately 465.55 g/mol .

Fmoc-Leu-OPfp does not have a direct mechanism of action in biological systems. Its primary function is as a building block for peptide synthesis. The specific action of the resulting peptide depends on its sequence and structure.

  • Dust Inhalation: Avoid inhaling dust particles as it may cause respiratory irritation [].
  • Skin and Eye Contact: Wear gloves and eye protection to minimize contact. The compound may cause mild skin or eye irritation upon prolonged exposure [].
, primarily in the context of solid-phase peptide synthesis. The Fmoc group can be selectively removed using basic conditions, allowing for the coupling of Fmoc-Leu-OPfp with other amino acids or peptide fragments. The phenylphosphonate group serves as an excellent leaving group during coupling reactions, enhancing the efficiency of peptide bond formation .

The general reaction scheme for using Fmoc-Leu-OPfp in peptide synthesis involves:

  • Deprotection: Removal of the Fmoc group using a base like piperidine.
  • Coupling: Reaction with another amino acid activated by coupling agents such as HATU or HBTU.
  • Cleavage: Final removal from the resin and deprotection of any remaining protective groups.

While Fmoc-Leu-OPfp itself may not exhibit significant biological activity, its parent compound, leucine, plays a crucial role in protein synthesis and metabolism. Leucine is known to stimulate muscle protein synthesis and is involved in various metabolic pathways. The incorporation of Fmoc-Leu into peptides can enhance their biological functions, making it a valuable compound in drug development and therapeutic applications .

The synthesis of Fmoc-Leu-OPfp typically involves several steps:

  • Protection: Leucine is protected with the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride under basic conditions.
  • Phosphorylation: The protected leucine is then reacted with phenylphosphonic acid or its derivatives to introduce the phenylphosphonate moiety.
  • Purification: The final product is purified using techniques such as chromatography to obtain high-purity Fmoc-Leu-OPfp suitable for peptide synthesis.

These methods ensure that the compound retains its stability and reactivity necessary for effective use in peptide synthesis .

Fmoc-Leu-OPfp is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides through solid-phase methods.
  • Drug Development: In the creation of therapeutic peptides that may have specific biological activities.
  • Research: For studying protein interactions and functions due to its incorporation into various peptide sequences .

Studies involving Fmoc-Leu-OPfp often focus on its interactions within peptide sequences and how these influence biological activity. Research has shown that peptides containing leucine residues can exhibit enhanced stability and bioactivity due to their hydrophobic nature, which aids in folding and interaction with cellular membranes .

Several compounds share structural similarities with Fmoc-Leu-OPfp, including:

Compound NameStructure TypeUnique Features
Fmoc-Ala-OHAliphatic Amino AcidSmaller side chain; less hydrophobic
Fmoc-Ile-OHAliphatic Amino AcidBranched chain; higher hydrophobicity
Fmoc-Val-OHAliphatic Amino AcidSimilar to leucine but smaller
Boc-Leu-OHAliphatic Amino AcidUses Boc protection instead of Fmoc

Fmoc-Leu-OPfp stands out due to its unique combination of the Fmoc protecting group with a phenylphosphonate moiety, enhancing its reactivity in peptide synthesis compared to other derivatives like Boc-Leu-OH, which lacks this additional functionality .

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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